

# improving the diastereoselectivity of nucleophilic additions to TBDPS-protected hydroxy aldehydes

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Compound of Interest		
Compound Name:	7-[tert- Butyl(diphenyl)silyl]oxyheptanal	
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# Technical Support Center: Diastereoselective Additions to TBDPS-Protected Hydroxy Aldehydes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of nucleophilic additions to tert-butyldiphenylsilyl (TBDPS)-protected hydroxy aldehydes.

# **Frequently Asked Questions (FAQs)**

Question 1: Why am I observing low diastereoselectivity or the unexpected diastereomer in my nucleophilic addition to a TBDPS-protected hydroxy aldehyde?

Answer: The stereochemical outcome of nucleophilic additions to  $\alpha$ - and  $\beta$ -hydroxy aldehydes is governed by a competition between chelation and non-chelation pathways. The TBDPS group is a sterically bulky silyl protecting group. Due to its size and the weak coordinating ability of the silyloxy oxygen, it strongly disfavors the formation of a stable chelate with the metal of the organometallic nucleophile.[1][2][3]

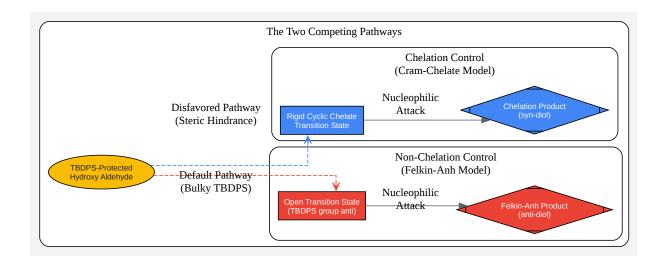


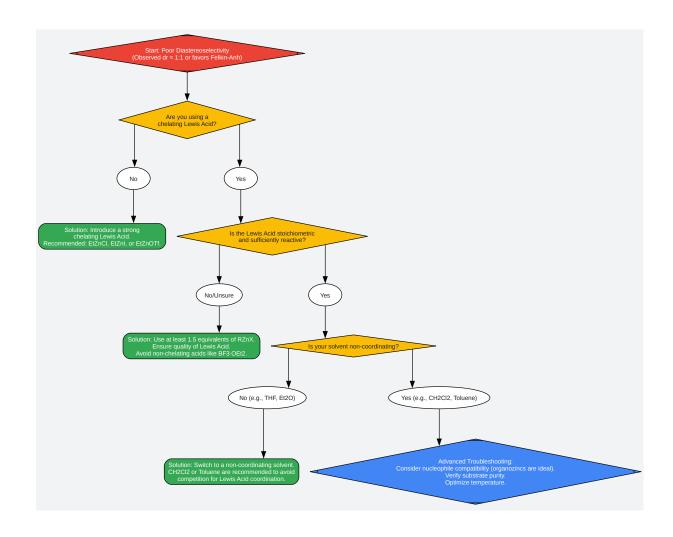
### Troubleshooting & Optimization

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Consequently, the reaction preferentially proceeds through a non-chelation pathway, which is typically rationalized by the Felkin-Anh model.[4][5][6] This model predicts the formation of the anti (Felkin-Anh) diastereomer. If you were expecting the syn (Cram-chelate) product, the inherent steric and electronic properties of the TBDPS group are likely directing the reaction towards the Felkin-Anh adduct, leading to either the "wrong" isomer or a mixture of products if the facial bias is not strong enough.









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